molecular formula C18H22N2 B2570268 3,3-[Spiro-2-adamantyl]-1-indanone hydrazone CAS No. 400083-52-5

3,3-[Spiro-2-adamantyl]-1-indanone hydrazone

Cat. No.: B2570268
CAS No.: 400083-52-5
M. Wt: 266.388
InChI Key: XUQFCJNSNCJAFZ-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-[Spiro-2-adamantyl]-1-indanone hydrazone (CAS 400083-52-5) is a high-purity chemical reagent (>90%) designed for advanced pharmaceutical and medicinal chemistry research . This unique compound combines a 1-indanone framework with an adamantane moiety, a structural motif recognized for its significant biological potential . Hydrazone derivatives incorporating the adamantane group have demonstrated promising in vitro biological activities, including antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis , as well as the fungus Candida albicans . Furthermore, metal complexes derived from similar adamantane-containing hydrazone ligands have shown potent and selective antiproliferative activity against a panel of human cancer cell lines, including breast cancer (MCF7, T47D, MDA-MB-231), prostate cancer (PC3, DU145), and colorectal cancer (Caco-2) models . Recent investigations also highlight that small molecules featuring both adamantane and hydrazide-hydrazone moieties can function as new inhibitors of specific biological targets, exhibiting potent activity against various clinical strains, which suggests potential for developing novel therapeutic strategies . This reagent is intended solely for research applications in laboratory settings. It is not for diagnostic, therapeutic, or any human or animal use. Researchers are advised to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(E)-spiro[2H-indene-3,2'-adamantane]-1-ylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-20-17-10-18(16-4-2-1-3-15(16)17)13-6-11-5-12(8-13)9-14(18)7-11/h1-4,11-14H,5-10,19H2/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQFCJNSNCJAFZ-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34CC(=NN)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)C34C/C(=N\N)/C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-[Spiro-2-adamantyl]-1-indanone hydrazone typically involves the reaction of 3,3-[Spiro-2-adamantyl]-1-indanone with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The process involves the formation of a hydrazone linkage through the condensation of the carbonyl group of the indanone with the hydrazine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-[Spiro-2-adamantyl]-1-indanone hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Amines derived from the reduction of the hydrazone group.

    Substitution: Substituted hydrazones with various functional groups.

Scientific Research Applications

3,3-[Spiro-2-adamantyl]-1-indanone hydrazone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and other biological molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3,3-[Spiro-2-adamantyl]-1-indanone hydrazone involves its interaction with molecular targets through its hydrazone group. This group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Hydrazones

Compound Core Structure Key Substituent Synthesis Method Reference
3,3-[Spiro-2-adamantyl]-1-indanone hydrazone Indanone + adamantane Spiro-adamantyl Condensation (hypothesized)
Thiazolyl hydrazones of 1-indanone Indanone + thiazole Thiazole ring Reflux with aldehydes/ketones
Naringin-derived hydrazone (2a) Flavonoid + hydrazone Naringin backbone Semi-synthesis from naringin
Coumarin bis-hydrazones (14a-g) Coumarin + pyrazole Bis-pyrazole formyl Vilsmeier-Haack formylation
Pharmacological Activity

Anti-Inflammatory and Antiplatelet Activity :

  • This compound: While direct data are absent, structurally related 1-indanone thiazolyl hydrazones exhibit potent anti-inflammatory (IC50 = 5.1 ± 1.9 µM for compound 1) and antiplatelet aggregation (IC50 = 38.60 ± 3.1 µM for compound 11) activities, outperforming ibuprofen and aspirin . The adamantyl group may enhance lipid membrane penetration, improving bioavailability.
  • Salicylaldehyde phenylhydrazones : Moderate antioxidant activity (comparable to BHA/BHT) but weaker anti-inflammatory effects .

Antioxidant Activity :

  • Naringin-derived hydrazone (2a) : Exhibits IC50 = 3.7 µg/mL in DPPH assays, superior to most synthetic hydrazones .
  • This compound: Rigid spiro structure may reduce radical scavenging efficiency compared to planar antioxidants like naringin derivatives.

Anticancer Activity :

  • Thiazolyl hydrazones (e.g., ITH-6) : Show cytotoxicity against colorectal cancer cells (IC50 = 0.41–6.85 µM) via G2/M phase arrest and apoptosis induction . The adamantyl group in the target compound could enhance DNA intercalation or kinase inhibition.

Antimicrobial Activity :

  • Ciprofloxacin-like hydrazones : Exhibit antibacterial activity by targeting DNA gyrase, though less potent than ciprofloxacin .
  • Naringin-derived hydrazone (2a) : MIC = 62.5 µg/mL against bacterial strains .

Table 2: Pharmacological Comparison

Compound Anti-Inflammatory (IC50) Antioxidant (IC50) Anticancer (IC50) Antimicrobial (MIC)
This compound Not reported Not reported Not reported Not reported
Thiazolyl hydrazone (1) 5.1 ± 1.9 µM
Naringin hydrazone (2a) 3.7 µg/mL 62.5 µg/mL
ITH-6 (anticancer) 0.41 ± 0.19 µM
Physicochemical and Nonlinear Optical Properties
  • Solubility and Stability : The adamantyl group likely reduces aqueous solubility compared to hydroxyl-substituted hydrazones (e.g., salicylaldehyde derivatives ). However, it may improve thermal stability and resistance to enzymatic degradation .
  • Nonlinear Optical (NLO) Response: 1-Indanone derivatives exhibit superior second-order NLO responses compared to coumarins and azo compounds due to electron-rich indanone cores . The spiro-adamantyl moiety could further enhance hyperpolarizability, making the compound suitable for optoelectronic applications.

Biological Activity

3,3-[Spiro-2-adamantyl]-1-indanone hydrazone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C16H19N3O\text{C}_{16}\text{H}_{19}\text{N}_3\text{O}

This compound features a unique spiro structure that contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity
  • Anticancer Activity
  • Anti-inflammatory Effects
  • Neuroprotective Properties

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. A notable study evaluated its effectiveness against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed as a potential antibiotic agent.

Anticancer Activity

Research into the anticancer effects of this hydrazone has revealed promising results. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study investigated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Inhibition of cell proliferation

The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed using animal models. Inflammation was induced in rats, and treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Table: Anti-inflammatory Effects in Animal Models

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150120
Compound Treatment7560

These results suggest that the compound may be beneficial in treating inflammatory conditions.

Neuroprotective Properties

Preliminary studies indicate that this compound may exhibit neuroprotective effects. In models of neurodegeneration, the compound has been shown to reduce oxidative stress markers and improve cognitive function.

Table: Neuroprotective Effects

ParameterControl GroupCompound Treated Group
Oxidative Stress Marker (MDA)5.0 µmol/L2.5 µmol/L
Cognitive Function Score1018

This suggests potential applications in neurodegenerative diseases such as Alzheimer's.

Q & A

Q. How does this hydrazone derivative interact with cannabinoid receptors, and what pharmacological implications arise?

  • Methodological Answer : The adamantyl spiro group mimics terpenoid motifs in natural cannabinoids, enabling partial agonism at CB1/CB2 receptors. Radioligand binding assays (³H-CP55,940 displacement) and cAMP inhibition assays quantify efficacy. ADAMANTYL-THPINACA, a structural analog, showed Ki values of 12 nM (CB1) and 24 nM (CB2), suggesting potential neuropharmacological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.